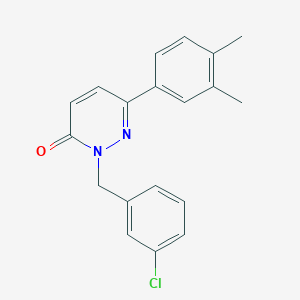

2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYIQPPBNXIDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, a compound with the molecular formula and a molecular weight of 324.81 g/mol, has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 324.81 g/mol

- CAS Number : 1251630-97-3

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests potential interactions with biological targets due to its unique functional groups.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.

Antitumor Activity

A study published in ResearchGate explored the antitumor properties of pyridazinone derivatives, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects against various cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also indicated that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.